Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate
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Overview
Description
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate typically involves multi-step organic reactions One common method includes the reaction of isobutyl alcohol with dibutyltin oxide under controlled conditions to form the organotin intermediate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The isobutyl and dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism of action of Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It may also disrupt cellular membranes, leading to cell lysis and death in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: A simpler organotin compound used in similar applications.
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Tetramethyltin: Another organotin compound with different alkyl groups.
Uniqueness
Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
CAS No. |
59571-08-3 |
---|---|
Molecular Formula |
C24H40O8Sn |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-methylpropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-6(2)5-12-8(11)4-3-7(9)10;2*1-3-4-2;/h2*3-4,6H,5H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
InChI Key |
UDTOFZLPKAWQOU-VGKOASNMSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OCC(C)C)(OC(=O)/C=C\C(=O)OCC(C)C)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
Origin of Product |
United States |
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